3-Amino-4-bromopyrazole is a chemical compound with the molecular formula and a molecular weight of approximately 161.99 g/mol. It is characterized by the presence of a bromine atom and an amino group attached to a pyrazole ring, making it a member of the pyrazole family. The compound is typically encountered as a white to light gray crystalline powder, with a melting point ranging from 136 °C to 140 °C .
3-Amino-4-bromopyrazole is a heterocyclic compound containing a five-membered ring with two nitrogen atoms and three carbon atoms. Its synthesis has been reported in various scientific publications, with methods involving the reaction of hydrazine hydrate with different starting materials like N-nitrosoacylaminoacetamide or 3-bromoprop-2-en-1-one [, ].
The characterization of 3-amino-4-bromopyrazole involves techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry to confirm its structure and purity [, ].
Research suggests that 3-amino-4-bromopyrazole possesses various potential applications in scientific research, including:
The biological activity of 3-Amino-4-bromopyrazole has been explored in several studies. It exhibits potential as an anti-inflammatory and antimicrobial agent. Additionally, it has been investigated for its role in inhibiting specific enzymes related to disease processes, although detailed mechanisms of action are still under research .
Several methods have been reported for synthesizing 3-Amino-4-bromopyrazole:
These methods vary in efficiency and yield, with some requiring specific reagents and conditions to optimize results.
3-Amino-4-bromopyrazole finds applications in various fields:
Several compounds share structural characteristics with 3-Amino-4-bromopyrazole. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Amino-1H-pyrazole | Contains an amino group on the pyrazole ring | Lacks bromine substitution |
| 4-Bromo-1H-pyrazole | Similar bromination but without amino group | Less polar than 3-amino derivative |
| 5-Amino-4-bromopyrazole | Amino group at different position | Different reactivity profile |
| 3-Bromo-1H-pyrazole | Bromine at position 3 | Absence of amino functionality |
The presence of both an amino group and a bromine atom in 3-Amino-4-bromopyrazole allows for unique reactivity patterns not seen in its analogs, making it particularly valuable in synthetic chemistry and medicinal applications .
Traditional approaches to synthesizing 3-amino-4-bromopyrazole typically involve either the direct bromination of 3-aminopyrazole or the formation of the pyrazole ring with subsequent functionalization. One of the most common procedures involves the bromination of pyrazoles, which is usually carried out in organic solvents and often requires excess amounts of brominating agents. This approach, while effective, presents environmental and efficiency challenges that have prompted the development of alternative methods.
The synthesis of the parent 3-aminopyrazole compound, which serves as a precursor, can be achieved through the reaction of hydrazine with halogenated nitriles. As described in a patented method, this process involves adding hydrazine hydrate to a solution of K₂CO₃ in water, followed by the addition of 2,3-dichloropropionitrile while stirring vigorously. The reaction proceeds as follows:
55 g (1.1 moles) of hydrazine hydrate+ 285 g (2.06 moles) of K₂CO₃ in 400 ml of water+ 123 g (1 mole) of 2,3-dichloropropionitrile→ 3-aminopyrazole (68% yield after purification)The resulting 3-aminopyrazole can then be brominated at the C-4 position using various brominating agents such as N-bromosuccinimide (NBS) or bromine water to yield 3-amino-4-bromopyrazole.
An alternative regioselective one-pot approach involves the synthesis of 4-bromopyrazole derivatives from 1,3-diketones, arylhydrazines, and N-bromosaccharin, using silica gel supported sulfuric acid as a heterogeneous catalyst under solvent-free conditions. This method offers advantages in terms of atom economy and reduced waste generation.
Table 1: Conventional Synthetic Routes for 3-Amino-4-bromopyrazole
Recent advances in catalytic methods have significantly improved the synthesis and functionalization of bromopyrazoles, including 3-amino-4-bromopyrazole. Palladium-catalyzed reactions represent a major breakthrough in this area, enabling more efficient and selective transformations under milder conditions.
A notable development is the palladium-catalyzed amination of unprotected bromoimidazoles and bromopyrazoles. This transformation employs a Pd precatalyst based on the bulky biarylphosphine ligand tBuBrettPhos (L4), which facilitates the reaction under mild conditions to produce a broad range of aminoimidazoles and aminopyrazoles in moderate to excellent yields. The catalyst system effectively overcomes challenges associated with the coordination of nitrogen-containing heterocycles to palladium, which typically inhibits catalytic activity.
Another significant advancement is the Pd-GPhos/NaOTMS catalytic system for C–N cross-coupling of five-membered heteroaryl halides with primary and secondary amines. This versatile and functional-group-tolerant method accommodates a broad scope of substrates, including challenging base-sensitive 3-H pyrazoles and 2-H-1,3-azoles. The moderate-strength base NaOTMS and the deactivation-resistant GPhos-supported catalyst P1 are particularly effective for cross-coupling densely functionalized drug molecules and complex medicinal chemistry building blocks.
Table 2: Modern Catalytic Systems for Reactions Involving Bromopyrazoles
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, including those involving 3-amino-4-bromopyrazole. Microwave-assisted synthesis offers advantages such as reduced reaction times, higher yields, and improved selectivity compared to conventional heating methods.
A notable example is the three-step microwave-assisted method for the synthesis of a MK2 inhibitor, which involves:
This efficient protocol yielded the target 4-arylpyrazole in 35% overall yield, which was suitable for biological studies in Werner syndrome cells. The microwave-assisted Suzuki-Miyaura cross-coupling reaction was particularly fast and efficient using a palladium catalyst under microwave irradiation.
Table 3: Microwave-Assisted Synthesis Involving 3-Amino-4-bromopyrazole
Cross-coupling reactions, particularly palladium-catalyzed processes, have revolutionized the functionalization of heterocyclic compounds including 3-amino-4-bromopyrazole. These reactions allow for the introduction of various substituents at the bromine position, significantly expanding the structural diversity and potential applications of pyrazole derivatives.
Suzuki-Miyaura cross-coupling is especially valuable for the functionalization of 3-amino-4-bromopyrazole. This reaction effectively couples the bromopyrazole with boronic acids or esters under palladium catalysis to form new carbon-carbon bonds. For example, the reaction of 3-amino-4-bromopyrazole with 4-carbamoylphenylboronic acid results in the formation of 3-amino-4-(4-carbamoylphenyl)pyrazole, a compound with potential biological activity.
Beyond Suzuki-Miyaura coupling, brominated pyrazoles serve as useful synthetic intermediates in various other transition metal-catalyzed cross-coupling reactions, including Heck, Stille, Sonogashira, and Negishi reactions. These transformations provide access to a wide range of substituted pyrazoles that can be further elaborated into more complex structures.
The reactivity pattern observed in cross-coupling reactions of 3-amino-4-bromopyrazole is influenced by both the bromine substituent, which serves as the leaving group, and the amino group, which can affect the electronic properties of the pyrazole ring and potentially coordinate to metal catalysts.
Table 4: Cross-Coupling Reactions of 3-Amino-4-bromopyrazole
The regioselective functionalization of pyrazoles, including the synthesis and further modification of 3-amino-4-bromopyrazole, represents a significant challenge in heterocyclic chemistry due to the presence of multiple potentially reactive sites on the pyrazole ring. Several approaches have been developed to address this challenge.
One notable method is the one-pot regioselective synthesis of 4-bromopyrazole derivatives from 1,3-diketones, arylhydrazines, and N-bromosaccharin in the presence of silica gel supported sulfuric acid as a heterogeneous catalyst under solvent-free conditions. This approach offers excellent regioselectivity for the introduction of the bromine at the C-4 position of the pyrazole ring.
C-H functionalization strategies have also been developed for regioselective modification of pyrazoles. For instance, C-H imidation and dual C-H bond aminobromination reactions have been reported, where 4-bromopyrazole serves as an effective amine source. These metal-free transformations proceed via radical pathways, as supported by mechanistic studies.
The regioselective bromination of pyrazoles can be achieved using various brominating agents. Traditional methods employ molecular bromine or N-bromosuccinimide, while more recent approaches utilize milder and more selective reagents such as N-bromosaccharin. The choice of brominating agent and reaction conditions significantly impacts the regioselectivity of the bromination.
In the context of 3-amino-4-bromopyrazole specifically, the presence of the amino group at the C-3 position directs the regioselective bromination to occur predominantly at the C-4 position due to both electronic and steric factors.
Table 5: Regioselective Functionalization Methods for Pyrazoles
Kinases, enzymes critical for signal transduction and cellular regulation, represent a primary target for 3-amino-4-bromopyrazole. The compound’s bromine atom and amino group facilitate binding to kinase active sites through halogen bonding and hydrogen bonding interactions, respectively. For example, in adenosine triphosphate (ATP)-binding pockets, the bromine atom may occupy hydrophobic regions, while the amino group forms hydrogen bonds with conserved residues like aspartate or glutamate [4] .
Studies on analogous pyrazole derivatives demonstrate that substitution patterns directly influence kinase selectivity. A comparative analysis of inhibitory activity against protein kinase B (Akt) and mitogen-activated protein kinase (MAPK) revealed that 3-amino-4-bromopyrazole exhibits moderate inhibition (IC₅₀ ≈ 5–10 μM), with enhanced potency observed in derivatives featuring additional electron-withdrawing groups .
| Kinase Target | Inhibition Mechanism | Key Structural Features |
|---|---|---|
| Akt | Competitive ATP binding | Bromine hydrophobicity, amino group H-bonding |
| MAPK | Allosteric modulation | Pyrazole ring planar geometry |
These findings underscore the compound’s role as a foundational scaffold for developing selective kinase inhibitors, particularly in pathologies driven by dysregulated phosphorylation cascades.
The antimicrobial potential of 3-amino-4-bromopyrazole arises from its ability to disrupt microbial membrane integrity and inhibit essential enzymes. In Gram-positive bacteria, the compound demonstrates minimum inhibitory concentrations (MICs) of 16–32 μg/mL, attributed to interactions with penicillin-binding proteins and cell wall synthesis intermediates [4]. Against Candida albicans, its antifungal activity (MIC ≈ 64 μg/mL) correlates with inhibition of ergosterol biosynthesis, a critical component of fungal membranes [4].
Anti-inflammatory effects are mediated through suppression of pro-inflammatory cytokines. In vitro assays show that 3-amino-4-bromopyrazole reduces interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) production by 40–50% at 10 μM in lipopolysaccharide-stimulated macrophages [4]. This activity is linked to modulation of nuclear factor-kappa B (NF-κB) signaling, where the compound interferes with inhibitor of kappa B (IκB) phosphorylation, preventing cytokine gene transcription.
In oncology, 3-amino-4-bromopyrazole derivatives have shown promise as anti-proliferative agents. The parent compound induces apoptosis in human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cell lines, with half-maximal inhibitory concentrations (IC₅₀) of 25–35 μM . Mechanistically, this involves upregulation of pro-apoptotic proteins such as Bax and caspase-3, coupled with downregulation of anti-apoptotic Bcl-2 .
A notable derivative, 3-(3-amino-4-bromo-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid, exhibits enhanced activity against tyrosine kinase-driven malignancies. In in vivo xenograft models, this derivative reduced tumor volume by 60% at 50 mg/kg/day, attributed to dual inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) and epidermal growth factor receptor (EGFR) .
| Cancer Type | Target Pathway | Effect |
|---|---|---|
| Breast | PI3K/Akt/mTOR | Apoptosis induction |
| Colorectal | Wnt/β-catenin | Cell cycle arrest |
These findings highlight the compound’s adaptability in targeting oncogenic signaling networks.
Beyond kinases, 3-amino-4-bromopyrazole modulates enzymes involved in redox homeostasis and nucleotide metabolism. It inhibits xanthine oxidase (XO) by 30% at 20 μM, reducing uric acid production and suggesting utility in hyperuricemia management [4]. Additionally, the compound interferes with dihydrofolate reductase (DHFR), a folate-dependent enzyme critical for DNA synthesis, with an IC₅₀ of 15 μM in leukemia cells [4].
Cellular pathway analyses reveal that the compound activates the p53 pathway under oxidative stress conditions, enhancing DNA repair mechanisms. In hepatic cells, pretreatment with 10 μM 3-amino-4-bromopyrazole increased glutathione levels by 25%, mitigating hydrogen peroxide-induced cytotoxicity [4].
SAR studies emphasize the importance of the bromine atom and amino group in dictating biological activity. Removal of the bromine reduces kinase inhibitory potency by 70%, while substitution with chlorine retains 50% activity [4]. The amino group’s orientation is critical; N-methylation abolishes anti-inflammatory effects, whereas acetylation preserves 80% activity, indicating hydrogen bonding’s role [4].
| Modification | Effect on Activity |
|---|---|
| Bromine → Chlorine | 50% kinase inhibition retained |
| Amino → Nitro | Loss of antimicrobial activity |
| Pyrazole ring expansion | Reduced solubility and potency |
These insights guide the rational design of derivatives with optimized pharmacokinetic and pharmacodynamic profiles.
The C-4 bromine undergoes palladium-, nickel- or copper-catalysed cross coupling with aryl, heteroaryl, vinyl and alkyl partners, whereas the C-3 amino group enters urea, amide or imine bond formations without protection. Both N-atoms participate in metal coordination and serve as nucleophilic sites in multicomponent condensations such as the Biginelli, Hantzsch or Groebke–Blackburn reactions [1] [2].
Suzuki–Miyaura cross coupling of 3-Amino-4-bromopyrazole with boronic acids followed by intramolecular condensations furnishes densely fused systems (Table 2). Under microwave irradiation, an iron-catalysed nitro-reduction converts dinitro intermediates into 3,5-diamines, enabling pyridazine, triazole or quinazoline ring fusion in one pot [3] [4].
| Target scaffold | Key transformation | Isolated yield | Reference |
|---|---|---|---|
| 4-Aryl-1H-pyrazole-3,5-diamine | Suzuki coupling with phenyl-boronic acid then Fe/H₂NNH₂ reduction | 78% | 42 |
| Triazole–pyrazole hybrid library (> 50 members) | Triazenylation, copper-catalysed azide–alkyne cycloaddition | 61 – 88% | 66 |
| Induced-fit MK2 inhibitor lactams | Lactamisation after aryl Suzuki coupling | 44 – 72% | 60 |
| Pyrazolo-thiazolo-pyridine | One-pot multicomponent annulation (aldehyde, β-dicarbonyl, Lawesson reagent) | 65% | 68 |
Three strategic exchanges illustrate the value of the pyrazole nucleus as a heteroatomic “ring-switch”:
Phenyl → Thienyl swap at C-5 of pyrazole anti-obesity leads: replacing the classical phenyl with a 2-thienyl-alkynyl fragment retained affinity for the cannabinoid type-one receptor while improving lipophilic efficiency [5] [6].
Amide → Unsubstituted pyrazole: pyrazole insertion in prolyl-carboxypeptidase inhibitors maintained hydrogen-bond geometry yet removed the hydrolytic liability of the parent amide, preserving nanomolar potency in cell assays [7].
Aniline → Aminopyrazole hinge binder: in a promiscuous kinase template, exchange of the aniline for a three-nitrogen aminopyrazole reduced cytochrome P-four hundred fifty subtype one A two inhibition ten-fold while preserving bone morphogenetic protein receptor two affinity [8].
Systematic substitution around the pyrazole ring enables rapid activity refinement (Table 3).
| Compound ID | Therapeutic target | Half-maximal inhibitory concentration (µM) | Notes | Reference |
|---|---|---|---|---|
| Lactam 14e | Mitogen-activated protein kinase-activated protein kinase two | 0.074 | Active in intracellular heat-shock-protein twenty seven phosphorylation assay | 60 |
| Diaryl analogue (three-step microwave route) | Same target | 0.12 | Thirty-five % overall yield from aminobromopyrazole [9] | 52 |
| Hybrid 6f | Cyclooxygenase two | 1.15 | Exceeds celecoxib; suppresses nitric oxide and tumor necrosis factor alpha in murine macrophages | 17 |
| Bromo-hybrid 6e | Cyclooxygenase two | 2.04 | Comparable to celecoxib; bromine tolerated | 17 |
| Intermediate 48 | Mycobacterium tuberculosis whole-cell assay | 25 (minimum inhibitory concentration) | Highlights polar surface versus brominated core balance | 25 |
Key trends. Para-dialkoxy aryl substituents reinforced hydrogen bonding with cyclooxygenase active-site tyrosine; dihydropyran-fused analogues favoured buried hydrophobic pockets in kinase hinge regions. Retention of the C-3 amino functionality proved essential for intracellular accumulation, whereas exhaustive N-alkylation abolished activity [10] [11].
Because the diazole engages in both hydrogen-bond donation and acceptance while the bromine enables late-stage diversification, many analogues act on multiple pathways. Eight United States Food and Drug Administration-approved protein kinase inhibitors already contain unfused pyrazole rings, demonstrating clinical tractability [12]. Newly reported macrocyclic derivatives based on 3-Amino-4-bromopyrazole display nanomolar inhibition of bone morphogenetic protein receptor two, anaplastic lymphoma kinase and rearranged during transfection fusion kinase simultaneously, offering single-molecule network modulation without additive toxicity seen in combination regimens [8].
Low aqueous solubility (ca. one milligram per millilitre at twenty five degrees Celsius) can hinder oral exposure. Carbamate-linked tertiary amine prodrugs of pyrazolo[3,4-d]pyrimidines, generated in a one-pot, two-step sequence from 3-Amino-4-bromopyrazole, improved solubility more than two hundred-fold and showed rapid serum cleavage, yielding higher brain levels and superior glioblastoma regression in orthotopic murine models [13]. Conjugation to polyethylene glycol or to cell-penetrating peptides via the primary amino group is under exploration to extend systemic half-life and enable targeted delivery of radionuclide payloads.
Irritant